N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18544690
InChI: InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24)
SMILES:
Molecular Formula: C19H16F2N4O2
Molecular Weight: 370.4 g/mol

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine

CAS No.:

Cat. No.: VC18544690

Molecular Formula: C19H16F2N4O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine -

Specification

Molecular Formula C19H16F2N4O2
Molecular Weight 370.4 g/mol
IUPAC Name 2-N,6-N-bis[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Standard InChI InChI=1S/C19H16F2N4O2/c20-15-5-1-13(2-6-15)11-22-18-10-9-17(25(26)27)19(24-18)23-12-14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H2,22,23,24)
Standard InChI Key AAINTQCCGMHNHY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC2=NC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)F

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s pyridine ring serves as the central scaffold, with substitutions at the 2, 3, and 6 positions. Two 4-fluorobenzyl groups are attached via amine linkages at positions 2 and 6, while a nitro group occupies position 3 . This arrangement creates a planar pyridine system with out-of-plane distortions due to steric and electronic effects. The nitro group’s torsion angle relative to the pyridine ring measures approximately 10.4110.41^\circ, as observed in crystallographic studies of structurally analogous compounds .

Intramolecular hydrogen bonding between the amine and nitro groups stabilizes the conformation, while intermolecular N-HO\text{N-H}\cdots\text{O} and N-HN\text{N-H}\cdots\text{N} interactions contribute to crystalline packing . The 4-fluorobenzyl substituents exhibit positional disorder in the crystal lattice, with occupancy ratios of 0.59:0.41 for alternative orientations .

Spectroscopic and Computational Data

While experimental spectral data for N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine remain limited, computational models predict distinctive features:

  • IR Spectroscopy: Strong absorption bands at 1,5401,370cm11,540–1,370 \, \text{cm}^{-1} (asymmetric NO2_2 stretching) and 3,4003,200cm13,400–3,200 \, \text{cm}^{-1} (N-H stretching).

  • NMR: Expected splitting patterns include doublets for fluorinated aromatic protons (δ7.27.4ppm\delta 7.2–7.4 \, \text{ppm}) and complex coupling in the pyridine region.

The fluorine atoms enhance lipophilicity (LogP3.1\text{LogP} \approx 3.1), potentially improving blood-brain barrier penetration compared to non-fluorinated analogs.

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized through a multi-step sequence beginning with 2,6-diaminopyridine:

  • Nitro Group Introduction: Electrophilic nitration at position 3 using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Benzylation: Sequential alkylation with 4-fluorobenzyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF) .

  • Purification: Chromatographic separation to isolate the dimer from monomeric byproducts.

Yield optimization remains challenging due to competing side reactions, with typical isolated yields below 40% .

Quality Control in Flupirtine Manufacturing

As a critical impurity in Flupirtine synthesis, regulatory guidelines mandate strict control of N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine levels (<0.15% w/w). Analytical methods include:

TechniqueParametersLOD
HPLC-UVC18 column, 30:70 acetonitrile:buffer0.05%
LC-MS/MSESI+ mode, m/z 371→238 transition0.01%

Batch-specific impurity profiles are archived to ensure manufacturing consistency.

Comparative Analysis with Structural Analogs

Key distinctions from related compounds include:

Compound NameMolecular FormulaMolecular Weight (g/mol)Distinguishing Feature
N2-(4-Fluorobenzyl)-5-nitropyridine-2,6-diamineC12_{12}H11_{11}FN4_4O2_2262.24Single benzyl substitution
2-Amino-3-nitro-6-chloropyridineC5_5H4_4ClN3_3O2_2175.60Chlorine substituent; no fluorination
FlupirtineC15_{15}H17_{17}FN4_4O2_2304.32Ethyl carbamate group

The dual fluorobenzyl groups in N'N-2,6-Bis(4-fluorobenzyl)-3-nitro-pyridine-2,6-diamine enhance receptor binding affinity but reduce aqueous solubility compared to analogs.

Future Research Directions

Pharmacokinetic Studies

Urgent priorities include:

  • Metabolic Profiling: Cytochrome P450 isoform specificity for N-demethylation and nitro-reduction pathways.

  • Toxicology: Chronic exposure risks in manufacturing personnel, given structural alerts for mutagenicity (nitro group).

Material Science Applications

The compound’s crystalline packing motifs suggest utility in:

  • Nonlinear Optics: Second-harmonic generation due to non-centrosymmetric crystal structure .

  • Coordination Chemistry: Potential as a ligand for transition metal complexes.

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